2-(4-Methoxyphenyl)pyridine
Overview
Description
2-(4-Methoxyphenyl)pyridine is a chemical compound with the linear formula C12H11NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of compounds related to this compound has been discussed in various studies. For instance, a multi-step synthesis involving the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine has been reported . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The molecule has a molecular weight of 185.228 . The NLO behavior of properties for related molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions have been obtained .Chemical Reactions Analysis
Chemical reactions involving this compound have been studied . For example, reactions of anhydrides use Pyridine as a solvent . Other reactions include Pd-catalyzed direct arylation and Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±25.0 °C at 760 mmHg, and a flash point of 114.2±13.4 °C . It has a molar refractivity of 55.6±0.3 cm3, and a molar volume of 171.9±3.0 cm3 .Scientific Research Applications
Corrosion Inhibition
2-(4-Methoxyphenyl)pyridine derivatives have shown significant potential in the field of corrosion inhibition. For instance, research has demonstrated that certain pyridine derivatives, including those with a 4-methoxyphenyl group, are effective corrosion inhibitors for steel in acidic environments. Studies utilizing electrochemical impedance spectroscopy, Tafel polarization, and other techniques have revealed these compounds' efficacy in protecting metal surfaces against corrosion (Ansari, Quraishi, & Singh, 2015). Additional studies have confirmed similar findings, highlighting the role of these compounds in offering corrosion protection to mild steel in hydrochloric acid solutions (Sudheer & Quraishi, 2014).
Photophysical Studies
The photophysical properties of this compound and its analogs have been extensively studied. These compounds are known for their interesting intramolecular charge transfer and proton transfer properties, which are of significance in the study of fluorescence and luminescence. For example, research on derivatives of this compound has revealed their ability to display twisted intramolecular charge transfer emissions in certain solvents (Behera, Karak, & Krishnamoorthy, 2015). Another study has focused on the synthesis and photophysical evaluation of 2-methoxy and 2-morpholino pyridine compounds, noting their high fluorescence quantum yields (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . This modulation can lead to changes in gene expression, affecting the production of proteins that are crucial for cellular functions. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under specific conditions . Long-term studies have shown that this compound can have sustained effects on cellular functions, although the extent of these effects may diminish over time due to degradation . In vitro and in vivo studies have also indicated that the compound’s stability can influence its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, this compound may be transported across cellular membranes by specific transport proteins, affecting its concentration in various tissues . The distribution of the compound can also be influenced by its binding affinity to different cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism . The localization of the compound within specific subcellular regions can also impact its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMXRZNAUFKBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5957-90-4 | |
Record name | 2-(4-Methoxyphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5957-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-METHOXYPHENYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pKa of the carboxylate ligand in a [Cp*RhCl2]2 system impact the rate of C-H activation in 2-(4-methoxyphenyl)pyridine?
A1: Research suggests a direct correlation between the pKa of the carboxylate ligand and the observed rate of C-H activation in this compound when using [Cp*RhCl2]2 as the catalyst []. This correlation holds true up to a pKa of 4.3. Beyond this point, the rate plateaus and even decreases with increasing pKa values. This suggests that carboxylate ligands with a pKa below 4.3 are more efficient in promoting the C-H activation step.
Q2: What is the mechanism of C-H activation of this compound by [Cp*RhCl2]2 in the presence of a carboxylate?
A2: Kinetic studies indicate a multi-step mechanism for the C-H activation of this compound by [CpRhCl2]2 and a carboxylate []. Initially, one molecule of this compound coordinates to the active catalyst, CpRhCl(κ2-OAc), formed in situ. Subsequently, a second molecule of this compound coordinates to the complex. This second coordination is crucial and precedes the rate-determining step, which is the C-H activation of the substrate.
Q3: Can this compound be used as a building block for blue-emitting iridium (III) complexes?
A3: Yes, this compound (mppy) can be used as a starting point for synthesizing blue-emitting tris-cyclometalated iridium (III) complexes []. By introducing electron-withdrawing groups like CHO, CN, SO2Me, and SO2Ar at the 5’-position of the phenyl ring in the mppy ligand of fac-[Ir(mppy)3], researchers achieved a significant blue shift in the luminescence emission. This modification shifted the emission from 495 nm to approximately 465 nm in degassed organic solvents, demonstrating its potential for blue-emitting applications.
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